molecular formula C14H19BO3 B6241970 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 1527505-56-1

2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B6241970
CAS No.: 1527505-56-1
M. Wt: 246.1
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Description

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a specialized organic compound characterized by the presence of a benzaldehyde group and a boronic ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the following steps:

  • Boronic Acid Formation: The starting material, 2-methylbenzaldehyde, undergoes a reaction with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst (e.g., palladium on carbon) and a base (e.g., potassium carbonate).

  • Boronic Ester Formation: The resulting boronic acid is then converted to its ester form using pinacol, yielding the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The benzaldehyde group can be oxidized to form benzoic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

  • Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Alcohol or amine derivatives.

  • Substitution: Various boronic acid derivatives or substituted benzaldehydes.

Scientific Research Applications

2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

  • Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be employed in the development of bioconjugation techniques for labeling biomolecules.

  • Industry: The compound is utilized in the production of advanced materials and catalysts.

Comparison with Similar Compounds

  • Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

  • 2-(2-(4-Methoxyphenoxy)methyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness: 2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is unique due to its combination of a benzaldehyde group and a boronic ester moiety, which provides versatility in chemical reactions and potential applications. This combination allows for a wide range of synthetic transformations and biological interactions, making it a valuable compound in research and industry.

Properties

CAS No.

1527505-56-1

Molecular Formula

C14H19BO3

Molecular Weight

246.1

Purity

95

Origin of Product

United States

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